molecular formula C5H8ClF2NO2 B13470746 Methyl 1-amino-2,2-difluorocyclopropane-1-carboxylate hydrochloride CAS No. 2866307-32-4

Methyl 1-amino-2,2-difluorocyclopropane-1-carboxylate hydrochloride

Cat. No.: B13470746
CAS No.: 2866307-32-4
M. Wt: 187.57 g/mol
InChI Key: CIIVEGJRBPQHPP-UHFFFAOYSA-N
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Description

Methyl 1-amino-2,2-difluorocyclopropane-1-carboxylate hydrochloride is a synthetic organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a cyclopropane ring substituted with amino and difluoromethyl groups, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .

Preparation Methods

Mechanism of Action

The mechanism of action of methyl 1-amino-2,2-difluorocyclopropane-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group enhances the compound’s stability and bioavailability, allowing it to effectively modulate biological pathways . The amino group can form hydrogen bonds with target proteins, influencing their activity and function .

Biological Activity

Methyl 1-amino-2,2-difluorocyclopropane-1-carboxylate hydrochloride (CAS No. 2866307-32-4) is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article explores the biological activity of this compound, highlighting its mechanism of action, stability, and potential applications in pharmacology.

  • Molecular Formula : C5_5H8_8ClF2_2NO2_2
  • Molecular Weight : 188 Da
  • LogP : 0.09
  • Polar Surface Area : 52 Å
  • Hydrogen Bond Donors : 1
  • Hydrogen Bond Acceptors : 2

This compound is primarily studied for its role as an inhibitor of ACC (1-aminocyclopropane-1-carboxylic acid) deaminase. Research indicates that it acts as a slow-dissociating inhibitor with a submicromolar affinity for the enzyme, which is crucial in the biosynthesis of ethylene in plants. This inhibition can lead to alterations in plant growth and development by affecting ethylene levels .

Stability and Decomposition

One notable aspect of this compound is its stability under physiological conditions. Studies have shown that this compound decomposes via specific-base catalysis to form 3-fluoro-2-oxobut-3-enoic acid at a rate constant of 0.18±0.01 min10.18\pm 0.01\text{ min}^{-1}. This decomposition can influence its biological activity and efficacy as an inhibitor .

Biological Activity

The biological activity of this compound extends beyond plant physiology. The incorporation of fluorine atoms in its structure enhances its interaction with biological targets, potentially leading to novel therapeutic applications. Fluorinated compounds are known to exhibit improved metabolic stability and bioavailability, making them attractive candidates for drug development .

Case Studies

  • ACC Deaminase Inhibition :
    • A study demonstrated that the compound effectively inhibited ACC deaminase, impacting ethylene production in plants. This inhibition was characterized by a dose-response curve indicating significant biological effects at low concentrations .
  • Fluorinated Compounds in Drug Design :
    • Research highlights the role of fluorinated cyclopropanes in medicinal chemistry, showcasing their ability to modify pharmacokinetic properties and enhance binding affinity to target proteins . Methyl 1-amino-2,2-difluorocyclopropane derivatives have been explored for potential use in treating various diseases due to their unique reactivity profiles.

Comparative Analysis

PropertyThis compoundOther Fluorinated Cyclopropanes
Molecular Weight188 DaVaries (typically higher)
ACC Deaminase InhibitionSubmicromolar affinityVaries
Stability Under Physiological ConditionsDecomposes at 0.18 min10.18\text{ min}^{-1}Generally more stable
ApplicationsPlant growth regulationBroad pharmaceutical applications

Properties

CAS No.

2866307-32-4

Molecular Formula

C5H8ClF2NO2

Molecular Weight

187.57 g/mol

IUPAC Name

methyl 1-amino-2,2-difluorocyclopropane-1-carboxylate;hydrochloride

InChI

InChI=1S/C5H7F2NO2.ClH/c1-10-3(9)4(8)2-5(4,6)7;/h2,8H2,1H3;1H

InChI Key

CIIVEGJRBPQHPP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC1(F)F)N.Cl

Origin of Product

United States

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